N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide
説明
特性
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-11-10-23-17-19-14(9-20(11)17)12-4-6-13(7-5-12)18-16(21)15-3-2-8-22-15/h2-10H,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSVLJOMNPWEFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity. This interaction disrupts the biosynthesis of coenzyme A, thereby affecting the metabolic processes dependent on this coenzyme.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of coenzyme A. This affects various downstream metabolic processes that rely on coenzyme A, including the TCA cycle and fatty acid synthesis.
Pharmacokinetics
The compound was designed using in silico admet prediction, which suggests that its absorption, distribution, metabolism, excretion, and toxicity were considered during its design.
Result of Action
The compound exhibits potent antimycobacterial activity. It has shown significant activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range.
生物活性
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives, which are recognized for their diverse biological activities including anti-cancer and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular structure of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide features a furan ring and an imidazo[2,1-b]thiazole moiety. The presence of these heterocyclic structures is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃OS |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 921163-12-4 |
The biological activity of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical pathways such as inflammation and cancer cell proliferation. Research indicates that compounds in this class can modulate various signaling pathways, which may lead to apoptosis in cancer cells and reduced microbial growth.
Anti-Cancer Activity
Recent studies have demonstrated the anti-cancer potential of imidazo[2,1-b]thiazole derivatives. For instance, compounds similar to N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide exhibited significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | % Viability at 20 µg/mL |
|---|---|---|---|
| 4a | HepG2 | 10.5 | 35.01 |
| 4b | Huh-7 | 13 | 37.31 |
| 4c | MCF-7 | 16 | 39.22 |
| Doxorubicin | HepG2 | - | 0.62 |
These results indicate that modifications to the phenyl ring can enhance anti-cancer activity through structure-activity relationships (SAR). The presence of electron-donating groups appears to increase potency against cancer cell lines .
Antimicrobial Activity
In addition to anti-cancer properties, N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide has shown promising antimicrobial activity. A study evaluating various derivatives revealed:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 4a | E. coli | 280 |
| 4b | S. aureus | 265 |
| 4c | B. cereus | 230 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies and Research Findings
Several case studies have explored the biological activities of imidazo[2,1-b]thiazole derivatives:
- Inhibition of Focal Adhesion Kinase (FAK) : A study evaluated imidazo derivatives as inhibitors of FAK phosphorylation in pancreatic cancer cells, highlighting their potential in targeted cancer therapies .
- Cytotoxicity Assessment : Research on novel thiazole derivatives indicated that structural modifications significantly influence their cytotoxic activities across different cancer cell lines .
- Antimicrobial Efficacy : Various studies have confirmed the effectiveness of thiazole-containing compounds against a range of bacterial strains, reinforcing their potential in treating infections .
科学的研究の応用
Anticancer Properties
Research indicates that N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide exhibits significant anticancer activity . It has been shown to induce apoptosis in various cancer cell lines and inhibit cell proliferation.
Table: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | <10 | Induces apoptosis |
| HT-29 (Colon) | <15 | Inhibits cell proliferation |
| A-431 (Skin) | <12 | Suppresses angiogenesis |
These effects are attributed to the compound's ability to interact with specific molecular targets involved in cancer cell signaling pathways. The imidazo[2,1-b]thiazole moiety enhances binding affinity to these targets, leading to effective modulation of enzyme activity and receptor function.
Case Studies
A study conducted on various cancer cell lines demonstrated that treatment with N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide resulted in a marked decrease in cell viability. For example:
- MCF-7 Breast Cancer Cells : The compound induced apoptosis at concentrations below 10 µM.
- HT-29 Colon Cancer Cells : Showed significant inhibition of proliferation with an IC50 value below 15 µM.
- A-431 Skin Cancer Cells : Demonstrated suppression of angiogenesis at concentrations below 12 µM.
類似化合物との比較
Structural Analogs and Their Activities
The table below summarizes key structural analogs, their substituents, biological activities, and sources:
Key Observations from Structural Comparisons
Impact of Substituents on Activity: Methylsulfonylphenyl vs. Furan-Carboxamide: Compound 5 (methylsulfonylphenyl) and its dimethyl analog 6a exhibit potent kinase inhibition (IC50 ~1.2–1.4 μM) . The target compound’s furan-carboxamide may modulate solubility or target selectivity compared to sulfonyl groups. SIRT1 Agonists: SRT1720, bearing a quinoxaline-carboxamide, demonstrates high SIRT1 activation, suggesting that carboxamide substituents influence target specificity . The target compound’s furan group may confer distinct pharmacokinetic properties.
Role of Heterocyclic Modifications :
- Dihydroimidazo-Thiazole (): Saturation of the imidazo-thiazole ring (as in the dihydro derivative) may alter planarity and binding affinity compared to the aromatic core in the target compound.
- Oxazole/Pyrazole-Carboxamide Derivatives (): Replacement of furan with oxazole or pyrazole rings could affect electronic properties and steric interactions with biological targets.
Synthetic Strategies: Imidazo-thiazole derivatives are often synthesized via cyclization of thioamides or hydrazinecarbothioamides under basic conditions (e.g., 8% NaOH) . Modifications to the carboxamide moiety (e.g., furan vs. quinoxaline) may require tailored coupling reagents or protecting-group strategies.
準備方法
Cyclization of Thiazole Precursors
The imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminothiazole derivatives with α-haloketones or α-haloesters. For example:
- Step 1 : 2-Amino-5-methylthiazole (1 ) reacts with ethyl bromopyruvate (2 ) in ethanol under reflux to form ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (3 ).
- Step 2 : Hydrolysis of 3 with aqueous NaOH yields 3-methylimidazo[2,1-b]thiazole-2-carboxylic acid (4 ), which is decarboxylated using Cu powder in quinoline to afford 3-methylimidazo[2,1-b]thiazole (5 ).
Reaction Conditions :
Functionalization at Position 6
Introducing a phenyl group at position 6 requires halogenation followed by cross-coupling:
- Halogenation : Treatment of 5 with N-bromosuccinimide (NBS) in CCl₄ yields 6-bromo-3-methylimidazo[2,1-b]thiazole (6 ).
- Suzuki–Miyaura Coupling : 6 reacts with 4-aminophenylboronic acid (7 ) in the presence of Pd(PPh₃)₄ and K₂CO₃ in a toluene/water mixture to form 6-(4-aminophenyl)-3-methylimidazo[2,1-b]thiazole (8 ).
Optimization Notes :
Synthesis of Furan-2-carboxamide Intermediate
Preparation of Furan-2-carbonyl Chloride
Furan-2-carboxylic acid (9 ) is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane to generate furan-2-carbonyl chloride (10 ).
Reaction Conditions :
Amidation of 4-Iodoaniline
10 is reacted with 4-iodoaniline (11 ) in the presence of triethylamine (Et₃N) to form N-(4-iodophenyl)furan-2-carboxamide (12 ).
Key Parameters :
Final Coupling of Intermediates
Buchwald–Hartwig Amination
The final step involves coupling 8 and 12 via a palladium-catalyzed amination:
- Reagents : 8 (1 equiv), 12 (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv)
- Solvent : Toluene at 110°C for 24 hours.
Product Isolation :
- Purification by column chromatography (SiO₂, ethyl acetate/hexane) yields N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide (13 ).
- Yield : 65–75%.
Alternative Synthetic Routes
One-Pot Cyclization and Amidation
A streamlined approach involves in-situ generation of the imidazothiazole and subsequent amidation:
- Step 1 : 2-Amino-5-methylthiazole (1 ) reacts with 4-(furan-2-carboxamido)phenylboronic acid (14 ) and ethyl bromopyruvate (2 ) under Pd catalysis.
- Step 2 : Simultaneous cyclization and coupling yield 13 in a single pot.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps:
- Cyclization of 1 and 2 at 150°C for 20 minutes (yield: 88%).
- Suzuki coupling at 120°C for 30 minutes (yield: 92%).
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Challenges and Optimization Strategies
Regioselectivity in Imidazothiazole Formation
Competing pathways may lead to regioisomers. Using bulky ligands (e.g., Xantphos) in Pd catalysis suppresses side reactions.
Solubility Issues
The final compound exhibits limited solubility in aqueous media. Co-solvents (e.g., DMSO) or nanoparticle formulations improve bioavailability.
Q & A
Q. What frameworks integrate multi-omics data to elucidate mechanisms of action?
- Methodological Answer : Use transcriptomics (RNA-seq) to identify differentially expressed genes and metabolomics (LC-MS) to map altered pathways. Network pharmacology tools (e.g., Cytoscape) link targets to phenotypic outcomes. Cross-reference with public databases (e.g., ChEMBL, PubChem BioAssay) .
Tables for Critical Comparisons
| Biological Activity | Assay Type | IC (µM) | Target | Reference |
|---|---|---|---|---|
| Anticancer (HeLa cells) | MTT | 1.2 ± 0.3 | Topoisomerase IIα | |
| Antimicrobial (E. coli) | MIC | 12.5 | DNA gyrase | |
| Anti-inflammatory (RAW 264.7) | ELISA | 0.8 ± 0.2 | COX-2 inhibition |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
